
1-(2-Chloro-6-iodopyridin-4-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-6-iodopyridin-4-YL)ethanone is an organic compound with the molecular formula C7H5ClINO and a molecular weight of 281.48 g/mol . This compound is a derivative of pyridine, a six-membered ring containing one nitrogen atom. The presence of both chlorine and iodine atoms in the structure makes it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-iodopyridin-4-YL)ethanone can be achieved through several methods. One common approach involves the halogenation of pyridine derivatives. For instance, starting with 2-chloro-4-pyridinecarboxaldehyde, the compound can be iodinated using iodine and a suitable oxidizing agent under controlled conditions . The reaction typically requires a solvent such as acetonitrile and a catalyst like copper iodide to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound with high purity and yield. The use of automated systems can also minimize the risk of side reactions and improve overall safety.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-6-iodopyridin-4-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The ethanone group can be oxidized to form carboxylic acids or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used to replace the halogen atoms.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(2-azido-6-iodopyridin-4-YL)ethanone, while oxidation with potassium permanganate would produce 1-(2-chloro-6-iodopyridin-4-YL)acetic acid.
Scientific Research Applications
1-(2-Chloro-6-iodopyridin-4-YL)ethanone has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-iodopyridin-4-YL)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-5-fluoropyridin-3-yl)ethanone: This compound has a similar structure but with a fluorine atom instead of iodine.
1-(3-Chloropyridin-2-yl)ethanone: This compound lacks the iodine atom and has the chlorine atom in a different position.
2-Chloro-4-acetylpyridine: This compound is similar but lacks the iodine atom.
Uniqueness
1-(2-Chloro-6-iodopyridin-4-YL)ethanone is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and properties. The combination of these halogens allows for versatile chemical modifications and applications in various fields.
Properties
Molecular Formula |
C7H5ClINO |
|---|---|
Molecular Weight |
281.48 g/mol |
IUPAC Name |
1-(2-chloro-6-iodopyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H5ClINO/c1-4(11)5-2-6(8)10-7(9)3-5/h2-3H,1H3 |
InChI Key |
HLKVESYIHDZWIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




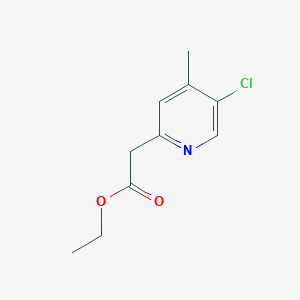



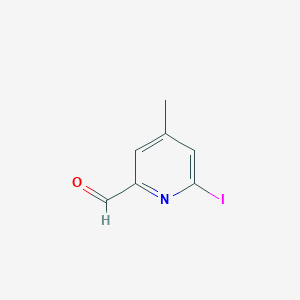


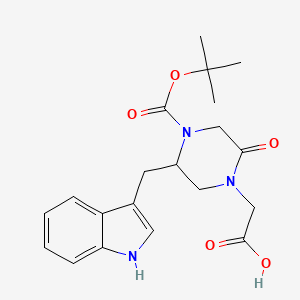

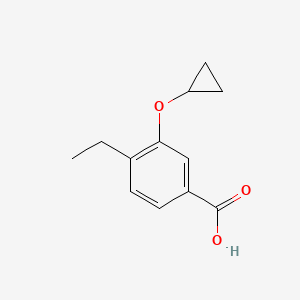
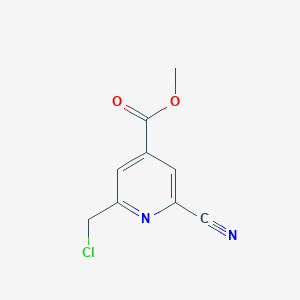
![4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14846194.png)
